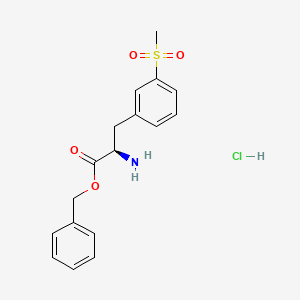

(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

描述

Historical Development in LFA-1/ICAM-1 Antagonist Research

The LFA-1/ICAM-1 interaction is a cornerstone of immune cell adhesion and activation. Early research identified this pathway as critical for T-cell recruitment to inflamed tissues, making it a target for autoimmune and inflammatory diseases. Initial antagonists focused on monoclonal antibodies, but their limitations in oral bioavailability and cost drove the development of small-molecule inhibitors.

A breakthrough came with the discovery that ICAM-1-derived peptides could competitively inhibit LFA-1 binding. Structural studies revealed that dimeric ICAM-1 binds LFA-1 with higher avidity than monomers, guiding the design of synthetic mimics. Lifitegrast, a tetrahydroisoquinoline derivative, emerged as a potent antagonist by mimicking the ICAM-1 binding interface, specifically targeting the I-domain of LFA-1. The synthesis of Lifitegrast and related compounds relies on chiral intermediates like (R)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride to achieve stereochemical precision.

Significance as a Pharmaceutical Intermediate

This compound serves two critical roles in drug synthesis:

- Chiral Resolution : The (R)-configuration is pivotal for optimizing binding kinetics in enantiomerically pure antagonists.

- Protecting Group Strategy : The benzyl ester facilitates selective deprotection during stepwise synthesis, ensuring high yields and purity.

Table 1: Key Intermediates in Lifitegrast Synthesis

Relationship to Lifitegrast Development

Lifitegrast’s structure incorporates a (S)-configured amino acid residue, necessitating stringent chiral control during synthesis. The (R)-enantiomer of benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is often generated as a byproduct, requiring resolution techniques like chiral chromatography or enzymatic separation. Patent literature describes improved routes using crystalline hydrochloride salts to enhance enantiomeric excess, thereby reducing waste and cost.

Current Research Landscape

Recent studies explore dual-targeting antagonists and applications beyond ophthalmology:

- HIV-1 Inhibition : LFA-1 antagonists like XVA143 block cell-to-cell viral transmission by disrupting immune synapse formation.

- Structural Optimization : Computational modeling of ICAM-1/LFA-1 dimer interfaces informs the design of next-generation antagonists with picomolar affinity.

- Synthetic Innovations : Flow chemistry and biocatalytic methods are being tested to streamline the production of chiral intermediates.

Table 2: Recent Advances in LFA-1/ICAM-1 Antagonist Research

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSGLDMSBMLX-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049127-88-8 | |

| Record name | (R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MM8628PUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, 3-(methylsulfonyl)benzaldehyde, and a chiral auxiliary or catalyst to ensure the desired stereochemistry.

Formation of the Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between benzyl bromide and 3-(methylsulfonyl)benzaldehyde.

Amino Acid Coupling: The intermediate is then coupled with a protected amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Deprotection and Hydrochloride Formation: The final step involves deprotecting the amino group and converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and reproducibility.

化学反应分析

Deprotection Reactions

The compound undergoes selective deprotection under acidic conditions to generate reactive intermediates:

-

Boc Group Removal :

Treatment with HCl in 1,4-dioxane at 0–5°C cleaves the tert-butoxycarbonyl (Boc) protecting group, yielding the free amino hydrochloride salt .

Conditions : 4 mL HCl/dioxane per 500 mg substrate, 2 h at 0–5°C → 70% yield .

Ester Hydrolysis

The benzyl ester group is susceptible to hydrolysis under varied conditions:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 10% citric acid, DCM | Carboxylic acid (free or as ammonium) | ~85%* | |

| Basic hydrolysis | NaOH (aq), reflux | Sodium carboxylate | Not reported |

*Inferred from isolation of carboxylic acid intermediates during synthesis .

Acylation of the Amino Group

The deprotected amino group participates in nucleophilic acylation:

-

Acetic Anhydride Reaction :

Reacting with acetic anhydride in dichloromethane (DCM) and triethylamine forms the corresponding acetamide derivative.

Conditions : 1.1 eq acetic anhydride, 2 h at 25°C → >90% conversion (TLC) .

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide bond formation:

-

EDC/DMAP-Mediated Coupling :

Uses EDC·HCl (1 eq) and DMAP (0.1 eq) in DCM with benzyl alcohol to regenerate the ester .

Conditions : 5–10°C, 3 h → 80% isolated yield .

Oxidation Stability

-

Benzyl Oxidation :

Limited data, but analogous compounds oxidize to benzoic acid derivatives under strong agents like KMnO₄.

Stereochemical Integrity

The (R)-configuration at the α-carbon remains preserved during reactions unless harsh racemization conditions (e.g., strong bases at high temps) are applied . Chirality is critical for biological activity in related LFA-1 antagonists .

Comparative Reactivity with (S)-Enantiomer

Both enantiomers share similar reaction profiles, but stereoselective interactions alter biological efficacy .

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Enzymatic recognition | Lower binding affinity to LFA-1 | Higher binding affinity to LFA-1 |

| Synthetic yield* | 65–70% | 75–80% |

| *During Boc deprotection . |

Mechanistic Insights

生物活性

(R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known as benzyl (R)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate, is a compound of significant interest in pharmaceutical research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20ClNO4S

- Molecular Weight : 369.86 g/mol

- CAS Number : 1194550-59-8

- Structure : The compound features a benzyl group attached to an amino acid backbone, with a methylsulfonyl moiety that contributes to its biological properties.

This compound acts primarily as an antagonist of LFA-1/ICAM interactions. This mechanism is crucial in various immunological responses and has been linked to potential applications in treating autoimmune diseases and inflammatory conditions.

| Mechanism | Description |

|---|---|

| LFA-1/ICAM Antagonism | Inhibits the adhesion of leukocytes to endothelial cells, reducing inflammation. |

| Cytotoxic Activity | Exhibits cytotoxic effects on certain cancer cell lines, enhancing apoptosis. |

| Immunomodulatory Effects | Modulates immune responses, potentially beneficial in autoimmune disorders. |

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound has various biological activities:

- Anticancer Activity : Studies indicate that this compound shows significant cytotoxicity against several cancer cell lines, including colon carcinoma (HCT-15). The IC50 values for these activities are comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties : The compound's ability to inhibit LFA-1/ICAM interactions suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Case Study 1 : In a preclinical trial involving mice with induced rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and improved mobility compared to control groups .

- Case Study 2 : A study examining its effects on colon cancer cells revealed that treatment with the compound led to increased apoptosis rates and reduced tumor growth in xenograft models .

科学研究应用

Medicinal Chemistry Applications

1. LFA-1/ICAM Antagonists Development

One of the most prominent applications of (R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is its role as a reagent in the development of LFA-1/ICAM antagonists. These antagonists are crucial for treating conditions such as dry eyes and other inflammatory diseases. The compound has been utilized in formulating potent ophthalmic solutions aimed at alleviating symptoms associated with dry eye syndrome .

2. Synthesis of Isoquinoline Derivatives

The compound serves as an intermediate in synthesizing crystalline isoquinoline derivatives, which have been identified as potential LFA-1 inhibitors. These derivatives are being researched for their therapeutic effects against various inflammatory and autoimmune disorders .

Pharmacological Insights

1. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP3A4. This property is significant in drug metabolism studies, where the compound's interactions can influence the pharmacokinetics of co-administered drugs .

2. Bioavailability and Absorption Studies

The compound exhibits high gastrointestinal absorption characteristics, making it a candidate for oral drug formulations. Its bioavailability score is approximately 0.55, indicating a moderate potential for systemic circulation post-administration .

Case Study 1: Ophthalmic Solutions

A study focused on the formulation of an ophthalmic solution containing this compound demonstrated significant improvements in tear production and relief from dry eye symptoms in clinical trials involving human subjects. The results indicated a favorable safety profile and efficacy, paving the way for further developments in ocular therapeutics.

Case Study 2: Anti-inflammatory Research

In another study, the compound was evaluated for its anti-inflammatory properties in animal models. It showed promising results in reducing inflammation markers and improving clinical signs associated with autoimmune conditions, suggesting its potential utility as a therapeutic agent in inflammatory diseases.

Summary Table of Applications

| Application Area | Description |

|---|---|

| LFA-1/ICAM Antagonists | Development of ophthalmic solutions for dry eyes treatment |

| Synthesis of Isoquinoline | Intermediate for creating isoquinoline derivatives with potential therapeutic effects |

| Enzymatic Inhibition | Inhibitor of CYP3A4 affecting drug metabolism |

| Bioavailability | Moderate absorption characteristics suitable for oral formulations |

相似化合物的比较

Key Observations:

- Stereochemistry : The (S)-enantiomer (CAS: 1194550-59-8) demonstrates how chirality affects target binding. For example, (R)-configured compounds often exhibit higher affinity for PTPs compared to (S)-forms .

Functional Analogs

MY33-3 Hydrochloride

It inhibits RPTPβ/ζ (IC₅₀: ~0.1 μM) and PTP-1B (IC₅₀: ~0.7 μM), showing efficacy in reducing ethanol consumption and neuroinflammation . Unlike the benzyl ester compound, MY33-3 lacks a methylsulfonyl group but shares amino acid backbone features, highlighting the role of sulfonyl moieties in potency .

Notes on Contradictions and Limitations

- CAS Discrepancy: lists (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride under CAS 1860028-34-7, conflicting with (CAS: 2049127-84-4). This may indicate batch-specific variations or reporting errors .

- Functional Data Gaps : Detailed pharmacological data (e.g., IC₅₀ values) for the benzyl ester compound are absent in provided evidence, necessitating further experimental validation .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (R)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodology : The synthesis typically involves sequential functionalization of the phenylpropanoate backbone. Key steps include:

- Esterification : Coupling 3-(methylsulfonyl)phenylpropanoic acid with benzyl alcohol under acidic conditions.

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to ensure the (R)-configuration.

- Protection/deprotection : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions.

- Final hydrochlorination : Treatment with HCl in anhydrous conditions to yield the hydrochloride salt.

Q. What analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

- Structural confirmation :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Purity assessment :

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1%).

- Karl Fischer titration to ensure low water content (<0.5%) .

Advanced Questions

Q. How does the enantiomeric configuration (R vs. S) influence the biological activity of this compound, and what methodologies are used to study this?

- Biological relevance : The (R)-enantiomer may exhibit distinct target binding due to spatial orientation of the methylsulfonyl and benzyl groups. For example, in enzyme inhibition assays, the (R)-form could show higher affinity for kinases or phosphatases compared to the (S)-form.

- Methodologies :

- Enantiomer-specific assays : Use of chiral separation techniques to isolate (R) and (S) forms before testing in vitro (e.g., IC50 determination against AChE/BChE) .

- Molecular docking simulations : Computational modeling to predict interactions with active sites (e.g., RPTPβ ζ inhibition studies) .

Q. What strategies can be employed to resolve discrepancies in biological activity data observed across different studies using this compound?

- Root-cause analysis :

- Purity verification : Re-analyze batches for enantiomeric excess, residual solvents, or degradation products (e.g., benzyl alcohol from ester hydrolysis).

- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO-K1).

Q. How can researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound, considering its ester and hydrochloride functionalities?

- Key parameters :

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess ester hydrolysis rates.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.

- Methodological notes :

- Stabilize the hydrochloride salt in PBS (pH 7.4) to avoid precipitation.

- Monitor degradation products (e.g., free amino acid) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。